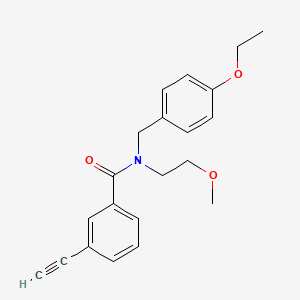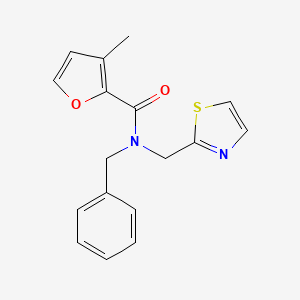![molecular formula C19H35N5 B5905147 3-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}-1-ethylpiperidine](/img/structure/B5905147.png)
3-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}-1-ethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}-1-ethylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BTP-235 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of BTP-235 is not fully understood, but it has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival. BTP-235 has been shown to inhibit the activity of PI3K and mTOR, which are two enzymes involved in the PI3K/Akt/mTOR signaling pathway. This pathway is known to be dysregulated in various types of cancer, and the inhibition of this pathway by BTP-235 has been shown to have anti-cancer properties.
Biochemical and Physiological Effects:
BTP-235 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of cancer cells. BTP-235 has also been shown to inhibit cancer cell proliferation and migration, which are important processes for the spread of cancer cells. In addition, BTP-235 has been shown to have anti-inflammatory properties and has been shown to inhibit the production of various inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
BTP-235 has several advantages for lab experiments. It has been shown to be a potent inhibitor of various enzymes involved in cancer cell proliferation and survival, making it a valuable tool for studying the mechanisms of cancer cell growth and survival. BTP-235 has also been shown to have anti-inflammatory and anti-viral properties, making it a valuable tool for studying the mechanisms of inflammation and viral infections. However, BTP-235 has some limitations for lab experiments. It is a complex compound that requires expertise in organic synthesis and purification techniques. In addition, it may have some off-target effects that need to be carefully evaluated in lab experiments.
Zukünftige Richtungen
There are several future directions for research on BTP-235. One direction is to further study its mechanism of action and identify other enzymes or pathways that it may inhibit. Another direction is to study its potential use as a therapeutic agent in the treatment of various types of cancer. In addition, further research is needed to evaluate its potential use as an anti-inflammatory and anti-viral agent. Finally, future research is needed to evaluate its safety and efficacy in preclinical and clinical studies.
Synthesemethoden
The synthesis of BTP-235 involves the reaction of 4-butyl-1H-1,2,3-triazole with piperidine-1-carboxaldehyde followed by the reaction with 1-ethylpiperidine. The final product is obtained after purification and characterization using various spectroscopic techniques. The synthesis of BTP-235 is a complex process that requires expertise in organic synthesis and purification techniques.
Wissenschaftliche Forschungsanwendungen
BTP-235 has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have anti-cancer properties and has been studied for its potential use as a therapeutic agent in the treatment of various types of cancer. BTP-235 has also been studied for its potential use as an anti-inflammatory agent and has been shown to have anti-inflammatory properties. In addition, BTP-235 has been studied for its potential use as an anti-viral agent and has been shown to have anti-viral activity against various viruses.
Eigenschaften
IUPAC Name |
3-[[4-(4-butyltriazol-1-yl)piperidin-1-yl]methyl]-1-ethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N5/c1-3-5-8-18-16-24(21-20-18)19-9-12-23(13-10-19)15-17-7-6-11-22(4-2)14-17/h16-17,19H,3-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURVRMQKIUFASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN(N=N1)C2CCN(CC2)CC3CCCN(C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1,3-dimethyl-4-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)-1H-pyrazol-5-yl]morpholine](/img/structure/B5905069.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-methyl-2-thienyl)methyl]pyrimidin-2-amine](/img/structure/B5905077.png)
![1-allyl-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5905094.png)
![2-fluoro-N-[3-({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)-3-oxopropyl]benzamide](/img/structure/B5905097.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)amino]methyl}benzoic acid](/img/structure/B5905100.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(methylthio)benzyl]cyclopropanamine](/img/structure/B5905102.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5905109.png)
![2-[(2-chlorobenzyl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B5905114.png)
![(1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B5905120.png)

![4-(allyloxy)-N-[(1R)-2-amino-1-methyl-2-oxoethyl]-3-ethoxybenzamide](/img/structure/B5905146.png)
![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)morpholine](/img/structure/B5905152.png)
![N-(4-{2-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5905158.png)
